molecular formula C15H28N2O2 B6470200 N-tert-butyl-1-[(oxan-3-yl)methyl]pyrrolidine-3-carboxamide CAS No. 2640844-03-5

N-tert-butyl-1-[(oxan-3-yl)methyl]pyrrolidine-3-carboxamide

Cat. No.: B6470200
CAS No.: 2640844-03-5
M. Wt: 268.39 g/mol
InChI Key: RGGQUHRIRXEXTH-UHFFFAOYSA-N
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Description

N-tert-butyl-1-[(oxan-3-yl)methyl]pyrrolidine-3-carboxamide is a synthetic organic compound that features a pyrrolidine ring substituted with a tert-butyl group and an oxan-3-ylmethyl group

Properties

IUPAC Name

N-tert-butyl-1-(oxan-3-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)16-14(18)13-6-7-17(10-13)9-12-5-4-8-19-11-12/h12-13H,4-11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGQUHRIRXEXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)CC2CCCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-[(oxan-3-yl)methyl]pyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base like sodium hydride.

    Attachment of the Oxan-3-ylmethyl Group: The oxan-3-ylmethyl group can be attached through a nucleophilic substitution reaction using an appropriate oxan-3-ylmethyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-[(oxan-3-yl)methyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxan-3-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrrolidine ring , an oxane moiety , and a carboxamide functional group . Its synthesis typically involves several key steps:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving precursors such as 1,4-diaminobutane.
  • Introduction of the Oxane Ring : Accomplished via nucleophilic substitution with oxane derivatives.
  • Attachment of the tert-Butyl Group : Conducted through alkylation reactions using tert-butyl bromide.
  • Formation of the Carboxamide Group : Involves amidation with suitable amines and carboxylic acid derivatives.

Chemistry

N-tert-butyl-1-[(oxan-3-yl)methyl]pyrrolidine-3-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with diverse properties.

Biology

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated effective antibacterial properties against strains like Salmonella typhi and Bacillus subtilis.
  • Enzyme Inhibition : It may inhibit critical enzymes such as acetylcholinesterase (AChE), which is significant for therapeutic applications in conditions like Alzheimer’s disease.
  • Anticancer Potential : Preliminary studies suggest potential anticancer properties, possibly inhibiting tumor growth through modulation of cell signaling pathways involved in proliferation and apoptosis.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating various diseases.

Industry

This compound is utilized in developing new materials and as a catalyst in various industrial processes. Its unique chemical properties allow it to facilitate reactions that are essential in manufacturing.

Case Studies and Research Findings

StudyFindings
Antimicrobial ResearchDemonstrated effectiveness against Bacillus subtilis, suggesting broad-spectrum antibacterial activity.
Enzyme Inhibition StudyShowed significant inhibition of AChE, indicating potential for Alzheimer's treatment.
Cancer ResearchPreliminary data indicated reduced tumor growth in vitro, warranting further investigation into its anticancer properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-[(oxan-3-yl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target, but may include inhibition or activation of enzymatic activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-1-[(oxan-4-yl)methyl]pyrrolidine-3-carboxamide
  • tert-Butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate

Uniqueness

N-tert-butyl-1-[(oxan-3-yl)methyl]pyrrolidine-3-carboxamide is unique due to the specific positioning of the oxan-3-ylmethyl group, which can influence its reactivity and interactions with molecular targets. This structural feature distinguishes it from similar compounds and can result in different chemical and biological properties.

Biological Activity

N-tert-butyl-1-[(oxan-3-yl)methyl]pyrrolidine-3-carboxamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a pyrrolidine ring, a tert-butyl group, and an oxan-3-ylmethyl substituent. The synthesis typically involves several steps:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions using precursors like 1,4-diamines.
  • Introduction of the tert-Butyl Group : Alkylation with tert-butyl bromide in the presence of strong bases such as sodium hydride.
  • Attachment of the Oxan-3-ylmethyl Group : This is done via nucleophilic substitution reactions with appropriate oxan derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, potentially leading to various biological effects such as:

  • Enzymatic Activity Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound can bind to receptors, influencing signal transduction pathways.

Antimicrobial Properties

Research indicates that compounds similar to N-tert-butyl-1-[(oxan-3-yl)methyl]pyrrolidine derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing pyrrolidinic structures have shown promising results against pathogens like Pseudomonas aeruginosa .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for treating neurological disorders. Its structural similarity to known neuroprotective agents supports further investigation into its potential therapeutic applications .

Antiviral Activity

The compound has been explored for its antiviral properties. Research on related compounds indicates that modifications in the pyrrolidine structure can enhance antiviral efficacy against various viruses .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of several pyrrolidine derivatives, including those structurally similar to N-tert-butyl-1-[(oxan-3-yl)methyl]pyrrolidine. The results demonstrated potent antibacterial activity against multiple strains, highlighting the importance of structural variations in enhancing efficacy .

Compound StructureAntibacterial ActivityTarget Bacteria
Pyrrolidine Derivative AHighStaphylococcus aureus
Pyrrolidine Derivative BModerateE. coli
N-tert-butyl variantPotentPseudomonas aeruginosa

Study 2: Neuroprotective Potential

In vitro studies assessed the neuroprotective effects of N-tert-butyl derivatives on neuronal cell lines exposed to oxidative stress. The findings indicated a significant reduction in cell death compared to controls, suggesting potential for further development in neurodegenerative disease treatments .

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